Physical and Chemical Properties of tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate: A Technical Guide for Advanced Scaffold Design
Physical and Chemical Properties of tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate: A Technical Guide for Advanced Scaffold Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern drug discovery, the push toward highly sp³-rich (Fsp³) molecular architectures has made sterically hindered diamines invaluable. tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate (CAS: 1343356-44-4) is a highly specialized, mono-protected diamine building block. Structurally, it features a pentane backbone with a quaternary carbon center at C3, which is bonded to two ethyl groups, an aminomethyl group, and a Boc-protected amine[1].
As a Senior Application Scientist, I frequently utilize this molecule to engineer metabolic stability into PROTAC linkers and peptidomimetics. The extreme steric bulk provided by the quaternary center shields the adjacent amines from rapid enzymatic degradation (e.g., by monoamine oxidases). However, this same steric shielding introduces significant synthetic challenges. This whitepaper dissects the physicochemical properties of this molecule and provides field-proven, self-validating protocols to overcome its inherent kinetic barriers.
Molecular Architecture & Physicochemical Profile
The core logic of using this building block lies in its quaternary C3 center . The molecule presents two distinct nitrogen environments:
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A neopentyl-like primary amine (-CH₂NH₂): Accessible but kinetically sluggish due to the Thorpe-Ingold effect induced by the adjacent ethyl groups.
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A tert-alkyl carbamate (-NHBoc): Deeply buried within the steric pocket, rendering the underlying amine exceptionally difficult to functionalize once deprotected.
Quantitative Data Summary
The following table summarizes the foundational physicochemical properties of the molecule, explaining the causality behind its utility in drug design[2].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 216.32 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Chemical Formula | C₁₁H₂₄N₂O₂ | High sp³ carbon fraction (Fsp³) improves aqueous solubility and clinical phase transition success rates. |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for passive membrane permeability; balances aqueous solubility with lipid partitioning. |
| Density (Predicted) | ~0.95 - 1.05 g/cm³ | Typical for branched aliphatic carbamates; highly relevant for phase separation during liquid-liquid extraction. |
| pKa (Primary Amine) | ~10.2 - 10.5 | Remains protonated at physiological pH (7.4), driving target engagement via strong ionic interactions. |
Chemical Reactivity: The Neopentyl and tert-Alkyl Paradigms
The fundamental rule when working with tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate is orthogonal site-selectivity dictated by steric hindrance .
Standard amide coupling reagents (e.g., EDC/HOBt) often fail or result in <20% yield when reacting with the primary amine due to the neopentyl-like steric environment[3]. To overcome this activation energy barrier, highly reactive uronium/aminium salts such as HATU or COMU are mandatory. HATU forms an exceptionally reactive OAt-active ester, which provides anchimeric assistance to accelerate the nucleophilic attack of the hindered amine[4][5].
Conversely, the Boc-protected amine is a tert-alkyl carbamate. While it can be cleaved using standard acidic conditions (TFA), the resulting free tert-alkyl amine is so sterically shielded that it is typically reserved for terminal capping (e.g., reductive amination with small aldehydes) rather than complex amide couplings[6].
Fig 1: Steric logic and orthogonal reactivity pathways of the building block.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes specific checkpoints to verify the causality of the reaction without relying on assumptions.
Protocol A: Selective Amidation of the Neopentyl-like Primary Amine
Objective: Couple a carboxylic acid to the -CH₂NH₂ group while leaving the -NHBoc intact.
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Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.
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Causality: The 15-minute pre-activation ensures complete formation of the highly reactive OAt-ester before introducing the sluggish neopentyl amine, preventing guanidinylation side-reactions.
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Coupling: Add tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate (1.0 eq) to the mixture. Elevate the temperature to 40°C and stir for 18-24 hours.
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Causality: Heat is required to overcome the steric repulsion between the incoming OAt-ester and the two ethyl groups on the quaternary C3 center.
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Validation Checkpoint (TLC/LC-MS): Spot the reaction on silica TLC. The starting diamine will stain dark blue/purple with Ninhydrin. Complete consumption is validated when the Ninhydrin-positive baseline spot disappears. LC-MS should show the [M+H]⁺ of the coupled product.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine, then dry over Na₂SO₄.
Protocol B: Orthogonal Boc Deprotection
Objective: Reveal the deeply buried tert-alkyl amine for subsequent functionalization.
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Cleavage: Dissolve the purified intermediate from Protocol A in Dichloromethane (DCM) (0.1 M). Cool to 0°C. Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution.
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Reaction: Remove the ice bath and stir at room temperature for 2 hours.
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Causality:tert-Alkyl carbamates cleave rapidly in acid due to the high stability of the resulting tertiary carbocation.
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Validation Checkpoint (LC-MS): Analyze the reaction aliquot. The self-validating proof of success is the exact loss of 100 Da (the Boc group) from the parent mass, accompanied by a shift to an earlier retention time on a C18 reverse-phase column (due to increased polarity).
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Isolation: Concentrate under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA, yielding the amine as a TFA salt.
Fig 2: Step-by-step experimental workflow with integrated validation checkpoints.
Conclusion
tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate is a powerful tool for medicinal chemists aiming to introduce extreme steric bulk and metabolic stability into their scaffolds. By understanding the disparate kinetic profiles of its neopentyl-like primary amine and its tert-alkyl carbamate, researchers can rationally design synthetic routes that avoid low-yielding bottlenecks. Utilizing high-efficiency coupling reagents like HATU and adhering to strict, self-validating analytical checkpoints ensures reproducible and scalable integration of this complex building block into advanced therapeutics.
References
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H. Zhao et al. "Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines." Organic Letters, ACS Publications. Available at:[Link]
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A. R. Katritzky et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." The Journal of Organic Chemistry. Available at:[Link]
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